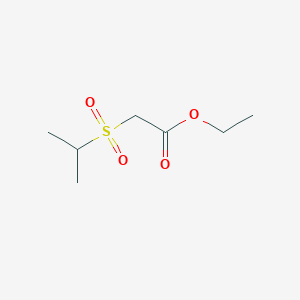
Ethyl (propane-2-sulfonyl)-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (propane-2-sulfonyl)-acetate is an organic compound with the molecular formula C7H14O4S. It is a sulfonyl ester, which means it contains a sulfonyl group (SO2) attached to an ethyl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (propane-2-sulfonyl)-acetate can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (propane-2-sulfonyl)-acetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .
Wissenschaftliche Forschungsanwendungen
Ethyl (propane-2-sulfonyl)-acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with sulfonyl functional groups, which are known for their therapeutic properties.
Industry: This compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl (propane-2-sulfonyl)-acetate involves its reactivity with various nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent .
Vergleich Mit ähnlichen Verbindungen
Ethyl (propane-2-sulfonyl)-acetate can be compared with other sulfonyl esters such as:
- Mthis compound
- Propyl (propane-2-sulfonyl)-acetate
- Butyl (propane-2-sulfonyl)-acetate
These compounds share similar reactivity patterns but differ in their alkyl ester groups. The choice of ester group can influence the compound’s solubility, reactivity, and application in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and structural features make it a valuable building block in organic synthesis and a key intermediate in the production of various functional materials.
Eigenschaften
Molekularformel |
C7H14O4S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
ethyl 2-propan-2-ylsulfonylacetate |
InChI |
InChI=1S/C7H14O4S/c1-4-11-7(8)5-12(9,10)6(2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
IAEPMZWGBVWBFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CS(=O)(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B12856847.png)
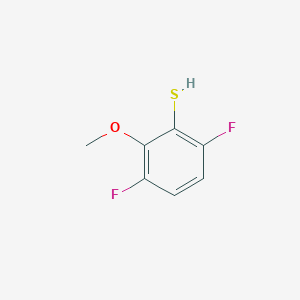
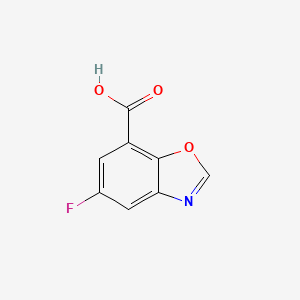

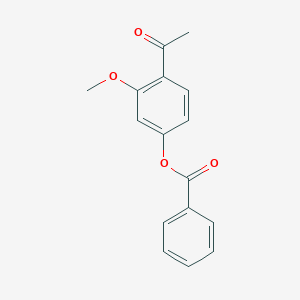
![Oxazolo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B12856867.png)
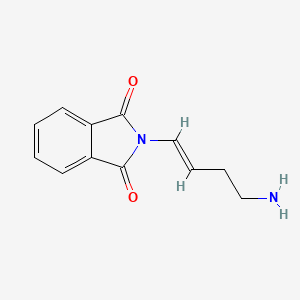
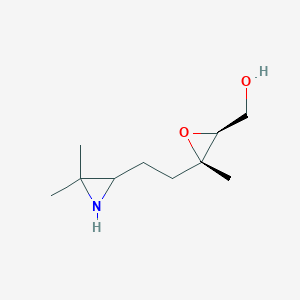
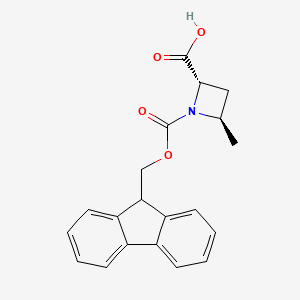
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12856883.png)
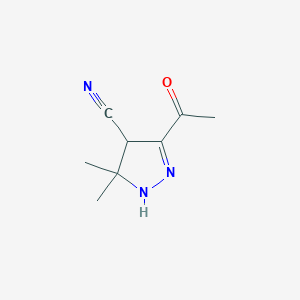
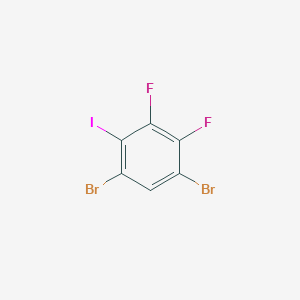
![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)
